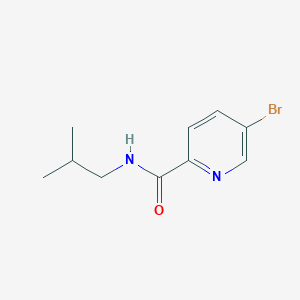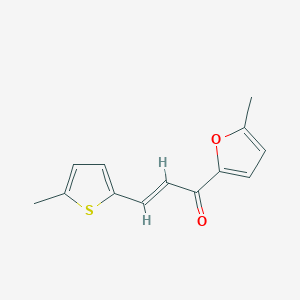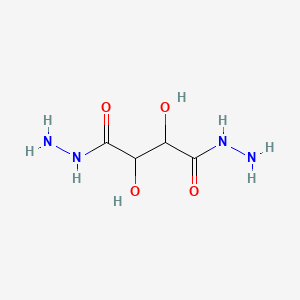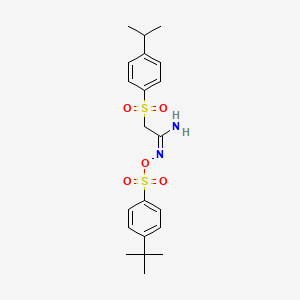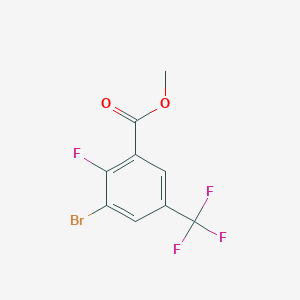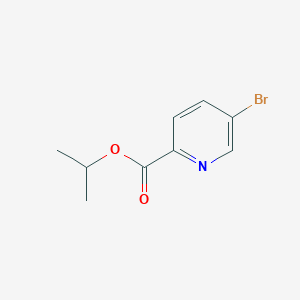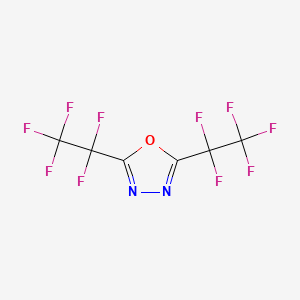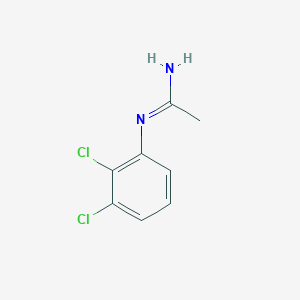![molecular formula C13H8F3NO3 B6332675 2-[3-(Trifluoromethyl)phenoxy]nitrobenzene CAS No. 500535-62-6](/img/structure/B6332675.png)
2-[3-(Trifluoromethyl)phenoxy]nitrobenzene
説明
2-[3-(Trifluoromethyl)phenoxy]nitrobenzene (2-TFNPB) is a chemical compound that has been studied for its potential applications in various scientific fields. It is a member of the nitroaromatic family and has been shown to possess a variety of properties, such as fluorescence, photostability, and biocompatibility. This compound has been studied for its potential use in the synthesis of drugs and other compounds, as well as for its potential applications in biochemistry, physiology, and other areas of scientific research. We will also discuss the advantages and limitations for lab experiments, and provide a list of possible future directions.
科学的研究の応用
2-[3-(Trifluoromethyl)phenoxy]nitrobenzene has been studied for its potential applications in various scientific fields. It has been used as a fluorescent probe for the detection of proteins and other biomolecules, as well as for the imaging of cells. It has also been used in the synthesis of drugs, such as anti-cancer agents. Additionally, it has been used in the synthesis of dyes, polymers, and other compounds. Furthermore, it has been studied for its potential use in drug delivery systems, as well as for its potential applications in biochemistry and physiology.
作用機序
2-[3-(Trifluoromethyl)phenoxy]nitrobenzene has been shown to interact with various biomolecules in a variety of ways. It has been shown to bind to proteins, nucleic acids, and other biomolecules, and to interact with them in a variety of ways. For example, it has been shown to inhibit the activity of enzymes, to interfere with the binding of ligands to their targets, and to modulate the activity of transcription factors. Additionally, it has been shown to interact with cell membranes, and to affect the uptake and release of ions and other molecules.
Biochemical and Physiological Effects
2-[3-(Trifluoromethyl)phenoxy]nitrobenzene has been shown to have a variety of biochemical and physiological effects. It has been shown to affect the activity of various enzymes, including those involved in the metabolism of drugs and other compounds. Additionally, it has been shown to affect the expression of genes, and to modulate the activity of various signaling pathways. Furthermore, it has been shown to affect the uptake and release of ions and other molecules, and to modulate the activity of various transporters.
実験室実験の利点と制限
2-[3-(Trifluoromethyl)phenoxy]nitrobenzene has several advantages for lab experiments. It is relatively easy to synthesize and is relatively stable, which makes it well-suited for use in various experiments. Additionally, it is relatively non-toxic and can be used in a variety of experimental settings. However, it does have some limitations. For example, it is not water-soluble and can be difficult to work with in aqueous solutions. Additionally, it can be difficult to control the concentration of 2-[3-(Trifluoromethyl)phenoxy]nitrobenzene in a given solution, which can lead to inconsistent results.
将来の方向性
2-[3-(Trifluoromethyl)phenoxy]nitrobenzene has a variety of potential applications in various scientific fields. In the future, it may be used as a fluorescent probe for the detection of proteins and other biomolecules, as well as for the imaging of cells. Additionally, it may be used in the synthesis of drugs, dyes, polymers, and other compounds. Furthermore, it may be used in drug delivery systems, as well as in the study of biochemistry and physiology. Finally, it may be used in the development of novel materials and devices.
特性
IUPAC Name |
1-nitro-2-[3-(trifluoromethyl)phenoxy]benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3NO3/c14-13(15,16)9-4-3-5-10(8-9)20-12-7-2-1-6-11(12)17(18)19/h1-8H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXEQIZCCTIZZPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OC2=CC=CC(=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(Trifluoromethyl)phenoxy]nitrobenzene | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




